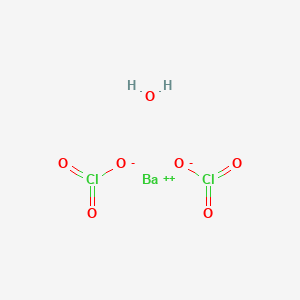
Chloric acid, barium salt, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloric acid, barium salt, monohydrate is an inorganic compound with the chemical formula Ba(ClO3)2·H2O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloric acid, barium salt, monohydrate can be synthesized through the reaction of barium chloride with sodium chlorate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with chloric acid. The reaction is carried out under controlled conditions to ensure the purity of the final product: [ \text{BaCO}_3 + 2 \text{HClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
Chloric acid, barium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to barium chloride and other by-products.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like sulfur dioxide.
Reduction: Common reagents include strong acids like hydrochloric acid.
Substitution: Conditions typically involve aqueous solutions and moderate temperatures.
Major Products Formed
Oxidation: Barium sulfate and chlorine dioxide.
Reduction: Barium chloride and water.
Substitution: Various barium salts depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chloric acid, barium salt, monohydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of sulfate ions.
Biology: Employed in biological assays to study oxidative stress.
Medicine: Investigated for its potential use in radiographic imaging due to its high density.
Industry: Utilized in the manufacturing of pyrotechnics and explosives due to its oxidizing properties.
Wirkmechanismus
The mechanism by which chloric acid, barium salt, monohydrate exerts its effects involves the release of chlorate ions, which act as strong oxidizing agents. These ions can disrupt cellular processes by oxidizing essential biomolecules, leading to cellular damage or death. The molecular targets include proteins, lipids, and nucleic acids, which are susceptible to oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium chloride: Similar in terms of barium content but lacks the oxidizing properties of chloric acid, barium salt, monohydrate.
Sodium chlorate: Shares the chlorate ion but differs in the cation, leading to different solubility and reactivity profiles.
Potassium chlorate: Similar oxidizing properties but different solubility and stability characteristics.
Uniqueness
This compound is unique due to its combination of barium and chlorate ions, providing both high density and strong oxidizing capabilities. This makes it particularly useful in applications requiring both properties, such as in pyrotechnics and certain analytical chemistry techniques.
Eigenschaften
Molekularformel |
BaCl2H2O7 |
|---|---|
Molekulargewicht |
322.24 g/mol |
IUPAC-Name |
barium(2+);dichlorate;hydrate |
InChI |
InChI=1S/Ba.2ClHO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |
InChI-Schlüssel |
CIADYQPMTWAHHH-UHFFFAOYSA-L |
Kanonische SMILES |
O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















